

Comparing the bioactivity of Antho-rwamide I and II

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Compound of Interest		
Compound Name:	Antho-rwamide II	
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Antho-RWamide II: a new neuropeptide from the sea anemone Anthopleura elegantissima (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH2 (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone Anthopleura elegantissima. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH2, and was named **Antho-RWamide II**. **Antho-RWamide II** is a neuropeptide. Its structure is closely related to an earlier characterized neuropeptide from Anthopleura less than Glu-Ser-Leu-Arg-Trp-NH2 (Antho-RWamide I). 1 Antho-RWamide I, an N-terminally processed analogue of the sea anemone neuropeptide Antho-RNamide ((2013-05-23) The neuropeptide Antho-RNamide (1 Isolation and structure of a new neuropeptide, (1988-06-25) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH2 (RFamide), two peptides have been purified from acetic acid extracts of the sea anemone Anthopleura elegantissima. One is 1 Antho-RWamide II: a new neuropeptide from the sea anemone Anthopleura elegantissima - PubMed (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH2 (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone Anthopleura elegantissima. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH2, and was named **Antho-**RWamide II. Antho-RWamide II is a neuropeptide. Its structure is closely related to an earlier characterized neuropeptide from Anthopleura less than Glu-Ser-Leu-Arg-Trp-NH2 (Antho-RWamide I). 1 Antho-RWamide I, an N-terminally processed analogue of the sea anemone neuropeptide Antho-RNamide ((2013-05-23) The neuropeptide Antho-RNamide (1 Antho-RWamide II: a new neuropeptide from the sea anemone Anthopleura elegantissima (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH2 (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone Anthopleura elegantissima. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH2, and was







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Antho-rwamide I and II are structurally related neuropeptides originally isolated from the sea anemone Anthopleura elegantissima. Both peptides share a common C-terminal sequence and a pyroglutamyl group at the N-terminus, which is crucial for their biological activity. Their primary structural difference lies in the second amino acid residue, being serine in Anthorwamide I (1] These neuropeptides are encoded by a single precursor gene, which surprisingly yields one copy of Antho-rwamide I and eight copies of **Antho-rwamide II**.

This guide provides a comparative overview of the bioactivity of Antho-rwamide I and II, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of associated signaling pathways.

Comparative Bioactivity of Antho-rwamide I and II

Antho-rwamide I and II exhibit distinct potencies in various biological assays, primarily acting as agonists for G-protein coupled receptors (GPCRs). Their bioactivities have been characterized through their effects on muscle contraction, receptor activation in heterologous systems, and induction of metamorphosis.

Muscle Contraction in Anthopleura elegantissima

Both Antho-rwamides are potent contractors of the sphincter muscle in the sea anemone Anthopleura elegantissima. However, Antho-rwamide I demonstrates a higher potency in this assay.

Peptide	EC50 (M)
Antho-rwamide I	1.6 x 10 ⁻⁸
Antho-rwamide II	4.2 x 10 ⁻⁸
Data from a study on the structure-activity relationships of Antho-RWamide I on the sphincter muscle of the sea anemone Anthopleura elegantissima.	

Activation of the Antho-RNamide Receptor



In a heterologous expression system using Chinese Hamster Ovary (CHO) cells, both Anthorwamides were found to be potent agonists of the Antho-RNamide receptor from the sea anemone Nematostella vectensis. Notably, Antho-rwamide I displayed a significantly higher potency than **Antho-rwamide II** and even the native ligand, Antho-RNamide.

Peptide	EC50 (nM)	
Antho-rwamide I	0.28	
Antho-rwamide II	1.3	
Antho-RNamide	4.1	
Data from a study identifying Antho-RWamide I as a potent agonist of the native G-protein-coupled receptor (Antho-RNamide receptor).		

Activation of the Antho-RWamide II Receptor

A specific GPCR for **Antho-RWamide II** has been identified in Nematostella vectensis. In this context, **Antho-rwamide II** is the more potent agonist.

Peptide	EC50 (M)
Antho-rwamide II	1.5 x 10 ⁻⁸
Antho-rwamide I	5.2 x 10 ⁻⁸
Data from the identification of a G-protein-coupled receptor for the neuropeptide Antho-RWamide II from the sea anemone Nematostella vectensis.	

Induction of Metamorphosis in Nematostella vectensis

Antho-rwamide II is a more potent inducer of metamorphosis in the larval stage of the sea anemone Nematostella vectensis compared to Antho-rwamide I.



Peptide	EC50 (M)	
Antho-rwamide II	1.2 x 10 ⁻⁷	
Antho-rwamide I	3.5 x 10 ⁻⁷	
Data from a study on the induction of metamorphosis by the neuropeptide Antho-		
RWamide II in the sea anemone Nematostella vectensis.		

Experimental ProtocolsMuscle Contraction Assay

Objective: To determine the potency of Antho-rwamides in inducing muscle contraction in Anthopleura elegantissima.

Methodology:

- Preparation: Isolate the sphincter muscle from the sea anemone Anthopleura elegantissima.
- Mounting: Mount the muscle preparation in an organ bath containing filtered seawater.
- Stimulation: Apply increasing concentrations of Antho-rwamide I or **Antho-rwamide II** to the organ bath.
- Measurement: Record the isometric contractions of the muscle using a force transducer.
- Analysis: Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.

Receptor Activation Assay in a Heterologous System

Objective: To measure the ability of Antho-rwamides to activate a specific GPCR expressed in a mammalian cell line.

Methodology:



- Cell Culture and Transfection: Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with the gene encoding the Antho-RNamide receptor or the **Antho-RWamide** II receptor.
- Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Peptide Application: Apply varying concentrations of Antho-rwamide I or Antho-rwamide II to the cells.
- Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader.
- Analysis: Generate dose-response curves and determine the EC50 values for each peptide.

Metamorphosis Induction Assay

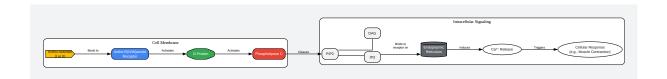
Objective: To assess the potency of Antho-rwamides in inducing metamorphosis in Nematostella vectensis larvae.

Methodology:

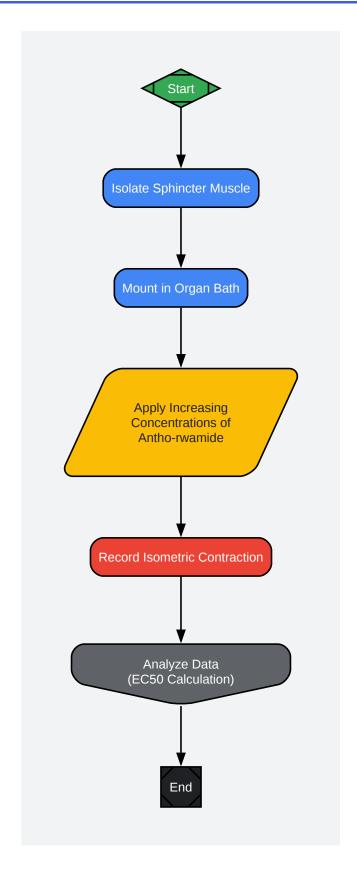
- Larval Culture: Raise Nematostella vectensis larvae to the planula stage.
- Treatment: Expose groups of larvae to a range of concentrations of Antho-rwamide I or Antho-rwamide II in seawater.
- Observation: Monitor the larvae over a defined period (e.g., 24-48 hours) for morphological changes indicative of metamorphosis, such as settlement and tentacle development.
- Quantification: Count the number of metamorphosed individuals in each treatment group.
- Analysis: Calculate the EC50 value, representing the concentration of the peptide that induces metamorphosis in 50% of the larval population.

Signaling Pathway and Experimental Workflow Diagrams









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